Nifuroxazide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Nifuroxazid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 5-Nitro-2-Furaldehyd mit 4-Hydroxybenzohydrazid beinhalten . Die Reaktion findet typischerweise in Gegenwart eines Katalysators und unter kontrollierten Temperatur- und pH-Bedingungen statt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Nifuroxazid durch Mischen des Wirkstoffs mit Hilfsstoffen zu einem Vormischung hergestellt. Dieser Vormischung wird dann zu feinen sphärischen Partikeln verarbeitet, um die Fließfähigkeit und Dispergierbarkeit zu verbessern . Das Endprodukt wird häufig zu Kapseln oder Suspensionen für die orale Verabreichung formuliert.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nifuroxazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe in Nifuroxazid kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Der Nitrofuran-Ring kann Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet, um eine Substitution zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Nitrofuran-Derivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview : Nifuroxazide exhibits significant antimicrobial activity against a range of pathogens, making it effective in treating acute diarrhea caused by bacterial infections.

Case Study : A clinical trial compared the efficacy of this compound with probiotics in treating acute diarrhea. The results indicated that this compound led to a faster normalization of stool consistency and reduced daily stool frequency compared to the probiotic group. Specifically, the median time until stool normalization was significantly shorter for the this compound group (48 hours) compared to the probiotic group (120 hours) .

| Treatment Group | Median Time to Stool Normalization (hours) | Success Rate (%) |

|---|---|---|

| This compound | 48 | 57 |

| Probiotics | 120 | 23 |

Oncological Applications

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly in breast cancer and hepatocellular carcinoma.

Breast Cancer

Research Findings : In vitro studies demonstrated that this compound significantly decreased the viability of breast cancer cell lines and induced apoptosis in a dose-dependent manner. It inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs) and activating apoptotic pathways .

Animal Studies : In vivo experiments showed that administration of this compound at 50 mg/kg/day suppressed tumor growth and metastasis formation in mice models of breast cancer. Histological analyses confirmed reduced proliferation markers (Ki-67) and increased apoptotic markers (cleaved caspase-3) in treated tissues .

Hepatocellular Carcinoma

Study Insights : Another pivotal study demonstrated that this compound could enhance the efficacy of radiation therapy in hepatocellular carcinoma by promoting the degradation of PD-L1, a protein associated with immune evasion in tumors. The combination treatment showed significant inhibition of tumor growth compared to radiation therapy alone .

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| Radiation Therapy Alone | X% |

| This compound Alone | Y% |

| Combination Therapy | Z% |

Mechanistic Insights

This compound's mechanisms of action include:

- Induction of Apoptosis : Activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

- Inhibition of Tumor Migration : Suppression of MMP-2 and MMP-9 expressions.

- Regulation of Immune Checkpoints : Downregulation of PD-L1 enhances immune response against tumors .

Safety Profile

This compound has demonstrated an excellent safety profile in clinical settings, with no significant adverse effects reported during trials for acute diarrhea treatment . Its low toxicity also extends to cancer treatments, where it does not adversely affect peripheral blood mononuclear cells .

Wirkmechanismus

Nifuroxazide exerts its effects by inhibiting bacterial enzymes involved in DNA, RNA, and protein synthesis . It is bio-activated by aldehyde dehydrogenase 1 (ALDH1) enzymes, selectively killing ALDH1-high melanoma cells . Additionally, it inhibits the STAT3 pathway, which is involved in various cellular processes, including cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: Used to treat bacterial and protozoal infections.

Nitrofurazone: Used topically to treat bacterial infections.

Uniqueness: Nifuroxazide is unique due to its broad-spectrum antibacterial activity and its potential as a cancer therapeutic agent through STAT3 inhibition . Unlike other nitrofuran antibiotics, this compound has shown promise in selectively targeting cancer stem cells .

Biologische Aktivität

Nifuroxazide (NFX) is a nitrofuran antibacterial agent primarily used to treat acute diarrhea. Beyond its traditional use, recent research has unveiled its significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This article delves into the multifaceted biological activities of this compound, supported by case studies and detailed research findings.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Stat3 : this compound has been identified as a Stat3 inhibitor, which plays a crucial role in tumor progression and immune evasion. By inhibiting Stat3, this compound can suppress the expression of PD-L1, a protein that contributes to immune resistance in tumors .

- Induction of Apoptosis : It induces apoptosis in cancer cells via the mitochondria-mediated pathway. Studies show that this compound treatment leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting cell death in melanoma and hepatocellular carcinoma (HCC) cells .

- Cell Cycle Arrest : this compound causes G2/M phase cell cycle arrest by inhibiting cyclin B1 and CDK1, which are essential for cell division .

Anticancer Effects

This compound has shown promising anticancer activity across various types of cancer:

- Melanoma : In vitro and in vivo studies demonstrated that this compound inhibits melanoma cell proliferation and metastasis. It reduced tumor growth in xenograft models and enhanced apoptosis through ROS-mediated pathways .

- Hepatocellular Carcinoma (HCC) : this compound enhances the efficacy of radiation therapy in HCC by reducing PD-L1 expression, thereby improving T lymphocyte activation and decreasing regulatory T cells (Tregs) in the tumor microenvironment .

- Other Cancers : Research indicates potential efficacy against thyroid, breast, lung, bladder, liver, and colon cancers by modulating various signaling pathways such as NF-κB and β-catenin .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating cytokine production. It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases . This property is particularly beneficial in conditions like sepsis-induced organ injury and diabetic nephropathy.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Melanoma Treatment : A study investigated the effects of this compound on A375 melanoma cells. Results showed a significant increase in G2/M phase arrest and apoptosis rates with increasing concentrations of this compound over 48 hours. The apoptotic rate increased from 4.2% in control to 23.4% at the highest concentration .

- HCC Radiosensitivity : In a preclinical model using H22-bearing mice, this compound was found to enhance radiosensitivity significantly by limiting PD-L1 expression induced by radiation therapy. This resulted in improved survival rates among treated mice compared to controls .

Eigenschaften

CAS-Nummer |

965-52-6 |

|---|---|

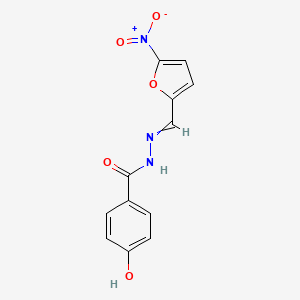

Molekularformel |

C12H9N3O5 |

Molekulargewicht |

275.22 g/mol |

IUPAC-Name |

4-hydroxy-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7- |

InChI-Schlüssel |

YCWSUKQGVSGXJO-QPEQYQDCSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |

Aussehen |

Solid powder |

melting_point |

298.0 °C |

Key on ui other cas no. |

965-52-6 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Akabar Bifix Ediston Ercefuryl Eskapar nifuroxazide Nifuroxazide-Ratiopharm p-hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide Panfurex Pentofuryl Septidiaryl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nifuroxazide acts primarily as an intestinal antiseptic, exerting its effects locally in the gut. While its exact mechanism remains unclear, research suggests it interferes with bacterial enzymes involved in carbohydrate metabolism and disrupts their DNA synthesis. []

A: Inhibiting STAT3 with this compound leads to several downstream effects, including: * Decreased expression of STAT3 target genes: This includes genes crucial for tumor survival, such as Bcl-x, Mcl-1, and cyclin D1. [] * Inhibition of myeloma cell viability: Studies using U266 myeloma cells, which depend on STAT3 activation, showed significant viability reduction with this compound. [] * Reduced tumor growth and increased survival in vivo: Animal models demonstrated this compound's efficacy in reducing tumor growth and improving survival rates, likely mediated by STAT3 inhibition and its impact on tumor cell proliferation and survival. [, , , , , ]

A: this compound can mitigate tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) and upregulating angiostatin within the tumor microenvironment. This dual action on pro- and anti-angiogenic factors contributes to its antitumor effects. []

A: this compound has been shown to enhance antitumor immunity through several mechanisms, including: * Promoting CD8+ T cell infiltration into tumors: This enhances the immune system's ability to recognize and eliminate cancer cells. [] * Inducing M1 polarization of microglia: This promotes an anti-tumorigenic microenvironment within the brain. [] * Inhibiting CTLA4 and PD-L1 expression: This reduces immune suppression within the tumor microenvironment, allowing for more effective antitumor immune responses. []

A: this compound has the molecular formula C12H9N3O5 and a molecular weight of 263.21 g/mol. []

A: Yes, this compound exhibits specific spectroscopic properties: * UV-Vis Spectroscopy: this compound shows strong absorbance in the UV-Vis region, allowing for its quantification in pharmaceutical formulations using methods like spectrophotometry. [, , ] * Infrared Spectroscopy (IR): IR spectroscopy helps identify characteristic functional groups within the this compound molecule, such as nitro and carbonyl groups, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in this compound, enabling structural confirmation and characterization. [, ]

A: this compound exhibits good stability under various conditions. Studies employing techniques like Total Directional Hemispherical Reflectance (THR) and Hyperspectral Imaging revealed changes in tablet properties upon expiration or stress conditions (like high temperature), highlighting the need for proper storage. []

A: Yes, researchers have used computational approaches to investigate this compound: * Molecular Docking: This technique predicted this compound's interaction with the SH2 domain and carboxyl-terminal transactivation domain of STAT3, providing insights into its potential anti-cancer mechanism. [] * QSAR (Quantitative Structure-Activity Relationship) Modeling: Although not explicitly detailed in the provided research, QSAR models could be developed using this compound and its analogs to understand the relationship between their structure and biological activity. This could help in designing new derivatives with improved potency or selectivity. []

A: * Benzyl Substituents: Introducing benzyl groups on the pyrrole ring of this compound significantly enhanced its antitumor activity against CNE2 and SUNE1 cell lines, suggesting their importance for potency. [] * Hydroxyl Substituents: Adding hydroxyl groups to the benzene ring further contributed to the increased antitumor activity of this compound derivatives, highlighting their role in enhancing potency. [] * Thiophene vs. Furan Rings: Replacing the furan ring of this compound with a thiophene ring resulted in derivatives with higher permeability across Caco-2 cells, suggesting improved absorption potential. []

A: this compound is commonly available as coated tablets, capsules, and suspensions for oral administration. [, , ]

ANone: While specific data comparing the impact of different formulations on this compound's stability and bioavailability is limited in the provided research, it's important to note that formulation plays a crucial role in drug delivery and performance. Factors like excipients used, particle size, and manufacturing techniques can influence dissolution rate, absorption, and overall bioavailability. Further research is warranted to understand how specific formulation strategies can optimize this compound's therapeutic efficacy.

A: The regulatory status of this compound varies globally. While it is a commonly used over-the-counter medication for diarrhea in many countries, its use in food-producing animals is restricted in some regions due to concerns about potential carcinogenicity and mutagenicity. []

ANone: As with all pharmaceuticals, responsible manufacturing practices and adherence to local regulations are essential for the safe handling and disposal of this compound.

A: this compound exhibits minimal systemic absorption following oral administration. It remains largely confined to the gastrointestinal tract, where it exerts its antimicrobial effects. It undergoes metabolism, and its metabolites are primarily excreted in feces. [, ]

A: The duration of action of this compound is primarily limited to its residence time within the gastrointestinal tract. As it is minimally absorbed, its systemic effects are negligible. [, ]

A: Various in vitro assays have been employed to evaluate this compound's effects, including: * MTT assay: This assay measures cell viability and proliferation, providing insights into this compound's antitumor activity against various cancer cell lines. [, , , , , ] * Colony formation assay: This assay assesses the ability of cells to survive and form colonies after treatment with this compound, reflecting its impact on long-term cell survival. [] * Apoptosis assays: These assays measure various markers of apoptosis, such as Hoechst staining, Annexin V staining, and caspase activity, to determine this compound's ability to induce programmed cell death. [, , ] * Transwell migration and invasion assays: These assays evaluate this compound's ability to inhibit the migration and invasion of cancer cells, providing insights into its anti-metastatic potential. [] * Western blotting: This technique measures the expression levels of specific proteins, such as STAT3, Bcl-2, Bax, MMP-2, and MMP-9, providing insights into the molecular mechanisms underlying this compound's effects. [, , , , , , , , ]

A: Researchers have employed various animal models to investigate this compound's efficacy in different disease contexts: * Ehrlich's Solid Tumor (EST) Model: This mouse model, involving the subcutaneous injection of Ehrlich ascites carcinoma cells, was used to demonstrate this compound's ability to reduce tumor mass and attenuate tumor pathology. [] * Xenograft Models: Studies using nude mice implanted with human cancer cells, such as MCF-7 breast cancer cells, demonstrated the efficacy of this compound formulations in inhibiting tumor growth and inducing apoptosis. [] * Bleomycin-induced Pulmonary Fibrosis Model: This model, involving the instillation of bleomycin into the lungs of mice, was used to show this compound's ability to ameliorate pulmonary fibrosis by blocking myofibroblast genesis and STAT3 activation. [] * Acute Graft-versus-Host Disease (GvHD) Model: This model, involving the transplantation of allogeneic bone marrow into mice, showed that this compound could attenuate GvHD severity and improve survival by inhibiting STAT3 activation and regulating T cell responses. []

A: While the provided research does not extensively detail specific resistance mechanisms to this compound, it's known that bacteria can develop resistance to nitrofuran antibiotics. Potential mechanisms include mutations in bacterial enzymes involved in nitrofuran activation or detoxification, as well as efflux pumps that expel the drug from bacterial cells. []

A: this compound is generally well-tolerated, with most side effects being mild and transient. The most common side effects reported are gastrointestinal disturbances, such as nausea, vomiting, abdominal pain, and diarrhea. [, ]

A: Long-term safety data in humans is limited, particularly for indications beyond its approved use for diarrhea. Further research is needed to fully elucidate any potential long-term effects. [, ]

ANone: While the provided research focuses mainly on this compound's oral administration and its local effects within the gastrointestinal tract, researchers are exploring strategies to enhance its delivery and target specific tissues:

- Nanoparticle-based delivery systems: Formulating this compound into nanoparticles, such as the Pro-Nifuroxazide nanoparticles, shows promise in enhancing its delivery to tumor sites, increasing its local concentration, and improving its anticancer efficacy. []

- Attenuated Salmonella as a delivery vehicle: Utilizing attenuated Salmonella bacteria as carriers for this compound or its derivatives, such as IDO2-siRNA, presents a novel approach for targeted delivery to tumors, leveraging the bacteria's natural tumor-homing properties. []

A: Researchers employed several techniques to quantify this compound in different samples: * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), enables the separation and quantification of this compound in pharmaceutical formulations and biological samples. [, , , ] * Spectrophotometry: this compound's UV-Vis absorbance properties allow for its quantification using spectrophotometric methods, particularly in pharmaceutical formulations. [, , ] * Voltammetry: Electrochemical techniques like adsorptive stripping voltammetry provide sensitive methods for this compound determination, particularly in biological fluids like serum. [, ]

A: In addition to quantification techniques, researchers have utilized: * Infrared Spectroscopy (IR): This helps identify functional groups and characterize this compound's structure. [, ] * Nuclear Magnetic Resonance (NMR): This provides detailed structural information about this compound. [, ] * Mass Spectrometry (MS): This helps determine the molecular weight and identify this compound and its metabolites. [] * Total Directional Hemispherical Reflectance (THR) & Hyperspectral Imaging: These techniques are valuable for assessing tablet stability and homogeneity during storage. [] * X-ray Microtomography: This allows for the non-destructive analysis of tablet density and coating thickness. []

ANone: Mitigating potential risks involves responsible manufacturing practices, proper wastewater treatment, and exploring environmentally friendly alternatives or degradation methods for this compound.

A: this compound's low aqueous solubility can limit its dissolution rate, potentially affecting its absorption and bioavailability. [, ] Formulation strategies, such as particle size reduction or the use of solubilizing agents, can enhance its dissolution and improve its therapeutic efficacy.

A: Analytical method validation ensures accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. These parameters are crucial for obtaining reliable and reproducible results when quantifying this compound in various matrices. [, ]

A: Stringent quality control measures are essential throughout the lifecycle of this compound, from raw material sourcing to manufacturing, packaging, and distribution. This involves adhering to Good Manufacturing Practices (GMP), conducting regular quality control tests, and implementing robust quality assurance systems to ensure the drug's identity, purity, potency, and stability. []

A: While this compound is not typically recognized for its immunomodulatory properties, research suggests it can influence immune responses, particularly in the context of cancer. It can enhance antitumor immunity by promoting CD8+ T cell infiltration into tumors, inducing M1 polarization of microglia, and inhibiting CTLA4 and PD-L1 expression. [, ]

ANone: Specific data on this compound's interactions with drug transporters is limited in the provided research. Further investigation is needed to determine if it interacts with influx or efflux transporters, as these interactions can affect its absorption, distribution, and elimination.

ANone: The provided research does not extensively cover this compound's effects on drug-metabolizing enzymes. Further studies are necessary to determine if it alters the activity of enzymes like cytochrome P450 (CYP) enzymes, as this can lead to drug interactions.

A: Alternatives include other antimicrobial agents like rifaximin, as well as non-antimicrobial options like loperamide for symptomatic relief, oral rehydration salts for fluid replacement, and probiotics for restoring gut flora. [, ] The choice of treatment depends on the underlying cause of diarrhea and individual patient factors.

ANone: Resources include scientific databases like PubMed, chemical databases like PubChem, and research articles published in reputable journals. Additionally, tools for molecular modeling, in vitro assays, and in vivo models are crucial for advancing this compound research.

A: this compound was first synthesized in the 1950s and introduced as a pharmaceutical agent for the treatment of diarrhea in the 1960s. Since then, it has been widely used for this indication, particularly in Europe and other parts of the world. []

A: Key milestones include: * Discovery of its antimicrobial activity: This paved the way for its use as an antidiarrheal agent. [] * Elucidation of its low systemic absorption: This highlighted its safety profile and suitability for treating intestinal infections. [] * Identification of its potential antitumor and anti-inflammatory properties: This sparked research into its use for other indications, such as cancer and inflammatory diseases. [, , , , , , , , , ] * Development of novel formulations for enhanced delivery: This aims to overcome limitations associated with its low solubility and target it to specific tissues for improved efficacy. [, ]

A: Collaboration between scientists from various disciplines can unlock new possibilities for this compound: * Medicinal Chemistry & Drug Discovery: Designing and synthesizing novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ] * Pharmacology & Toxicology: Investigating this compound's mechanisms of action, ADME properties, safety profile, and potential drug interactions. [, ] * Oncology & Immunology: Exploring this compound's antitumor effects, its impact on the immune system, and its potential as an adjunct therapy in cancer treatment. [, , , , , , , , ] * Pharmaceutics & Drug Delivery: Developing innovative formulations, such as nanoparticles or targeted delivery systems, to overcome this compound's solubility limitations and enhance its therapeutic efficacy. [, ] * Environmental Science & Toxicology: Assessing this compound's environmental fate, degradation pathways, and potential ecotoxicological effects to guide responsible use and disposal practices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.